Z-D-Glu-OBzl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

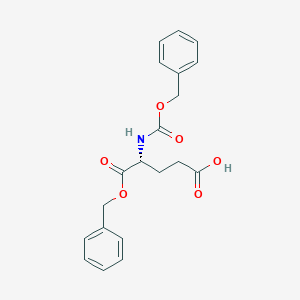

(4R)-5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO6/c22-18(23)12-11-17(19(24)26-13-15-7-3-1-4-8-15)21-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,25)(H,22,23)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHKODOUMSMUAF-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Role of Z-D-Glu-OBzl in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the precise construction of peptide chains with specific stereochemistry and side-chain functionalities is paramount. This technical guide delves into the core role of Z-D-Glu-OBzl, a pivotal building block for introducing D-glutamic acid residues with a free γ-carboxyl group into a peptide sequence. This derivative, formally known as N-benzyloxycarbonyl-D-glutamic acid α-benzyl ester, offers a strategic advantage in creating peptides with unique structural features and biological activities, particularly in the realm of neuroactive compounds and peptidomimetics.

Core Principles: The Utility of Orthogonal Protection

This compound's utility stems from its orthogonal protecting group strategy. The benzyloxycarbonyl (Z or Cbz) group on the α-amino group and the benzyl ester (OBzl) on the α-carboxyl group provide robust protection during peptide chain elongation. This leaves the γ-carboxyl group of the D-glutamic acid residue available for forming a peptide bond, leading to the creation of γ-glutamyl peptides. The D-configuration of the amino acid can enhance the enzymatic stability of the resulting peptide.

The Z and OBzl groups are typically stable under the conditions used for the removal of other common protecting groups like Boc and Fmoc, allowing for selective deprotection and modification of the peptide chain.

Quantitative Data in Peptide Synthesis

The efficiency of incorporating this compound into a peptide sequence is dependent on the coupling reagents, reaction conditions, and the nature of the peptide-resin. While specific data for this compound is not always extensively published in isolation, data from the synthesis of peptides containing benzyl-protected glutamic acid residues provides valuable insights.

| Parameter | Typical Value | Notes |

| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resins are commonly used for Boc/Bzl strategies. |

| Coupling Efficiency (per step) | >99% | Monitored by qualitative tests like the Kaiser test. |

| Coupling Efficiency (this compound) | ~95-98% | May require optimized coupling reagents (e.g., HBTU, HATU) or double coupling due to potential steric hindrance. |

| Overall Crude Peptide Yield | 60 - 80% | Dependent on the length and sequence of the peptide. |

| Final Purified Peptide Yield | 20 - 40% | Post-purification yield after cleavage and HPLC. |

Experimental Protocols

The following protocols provide a detailed methodology for the manual solid-phase synthesis of a model dipeptide, γ-D-glutamyl-cysteine, using this compound. This dipeptide is a key component of glutathione, a critical antioxidant in most living organisms.

Materials

-

Merrifield resin (1% DVB, 100-200 mesh)

-

Fmoc-Cys(Trt)-OH

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Thioanisole

-

1,2-Ethanedithiol (EDT)

-

Anhydrous diethyl ether

Protocol for the Synthesis of γ-D-Glutamyl-Cysteine

1. Resin Preparation and First Amino Acid Coupling:

- Swell 1 g of Merrifield resin in DCM for 1 hour in a peptide synthesis vessel.

- Wash the resin with DMF (3 x 10 mL).

- In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.

- Add the activated amino acid solution to the resin and agitate for 2-4 hours.

- Monitor the coupling completion using the Kaiser test.

- Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

2. Fmoc Deprotection:

- Add a 20% solution of piperidine in DMF to the resin.

- Agitate for 20 minutes.

- Wash the resin with DMF (5 x 10 mL).

3. Second Amino Acid (this compound) Coupling:

- In a separate vessel, dissolve this compound (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.

- Add the activated amino acid solution to the resin and agitate for 2-4 hours.

- Monitor the coupling completion. A negative Kaiser test indicates a complete reaction.

- Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

- Dry the peptide-resin under vacuum.

4. Cleavage and Deprotection:

- Prepare a cleavage cocktail of TFA/Thioanisole/EDT (95:2.5:2.5 v/v/v).

- Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).

- Gently agitate at room temperature for 2-3 hours.

- Filter the resin and collect the filtrate.

- Wash the resin with a small amount of fresh cleavage cocktail.

- Precipitate the crude peptide by adding the combined filtrate to cold anhydrous diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether twice.

- Dry the crude peptide under vacuum.

5. Purification:

- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water with a small amount of acetic acid).

- Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

- Lyophilize the pure fractions to obtain the final γ-D-glutamyl-cysteine dipeptide.

Signaling Pathway and Experimental Workflow Visualization

The synthesis of γ-D-glutamyl-cysteine using this compound is directly relevant to the study of the glutathione metabolic pathway. Glutathione (GSH) is a tripeptide (γ-L-glutamyl-L-cysteinyl-glycine) that plays a crucial role in cellular protection against oxidative stress. The D-isomer, while not naturally incorporated into glutathione, is of interest for creating metabolically stable analogs for research and therapeutic purposes.

Below are Graphviz diagrams illustrating the logical relationship of the protecting groups in this compound, the workflow of the peptide synthesis, and the biological context of the glutathione pathway.

Caption: Orthogonal protection of this compound.

Caption: Workflow for the synthesis of γ-D-glutamyl-cysteine.

Caption: Simplified overview of Glutathione metabolism.

Conclusion

This compound is a valuable and versatile building block in peptide synthesis, enabling the creation of peptides with unique γ-linkages and D-amino acid-induced stability. Its orthogonal protecting groups allow for precise control over the synthetic strategy. A thorough understanding of the coupling and deprotection methodologies, as well as the potential for side reactions, is crucial for its successful application in the synthesis of complex peptides for research and drug development. The synthesis of key biological molecules, such as analogs of glutathione pathway intermediates, highlights the importance of this compound in advancing our understanding of biological systems and developing novel therapeutics.

Z-D-Glu-OBzl chemical properties and structure

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols for Z-D-Glu-OBzl (N-Carbobenzyloxy-D-glutamic acid α-benzyl ester). This document is intended for researchers, scientists, and professionals in drug development who utilize amino acid derivatives in peptide synthesis and other areas of medicinal chemistry.

Chemical Properties and Structure

This compound is a protected amino acid derivative commonly used as a building block in the synthesis of peptides. The N-terminal is protected by a benzyloxycarbonyl (Z) group, and the α-carboxyl group is protected as a benzyl ester (OBzl).

Chemical Structure

The structure of this compound is characterized by a D-glutamic acid core with protecting groups that allow for selective chemical modifications.

-

IUPAC Name: (4R)-5-oxo-5-(phenylmethoxy)-4-[(phenylmethoxy)carbonylamino]pentanoic acid[1]

-

Molecular Formula: C₂₀H₂₁NO₆[1]

-

Canonical SMILES: C1=CC=C(C=C1)COC(=O)--INVALID-LINK--NC(=O)OCC2=CC=CC=C2[1]

-

InChI: InChI=1S/C20H21NO6/c22-18(23)12-11-17(19(24)26-13-15-7-3-1-4-8-15)21-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,25)(H,22,23)/t17-/m1/s1[1]

-

InChIKey: VWHKODOUMSMUAF-QGZVFWFLSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of the data for the D-enantiomer is limited, and in such cases, data for the corresponding L-enantiomer (Z-L-Glu-OBzl) is provided for reference, as their physical properties are generally very similar, differing primarily in the sign of their optical rotation.

| Property | Value | Source |

| Molecular Weight | 371.38 g/mol | |

| Appearance | White to off-white solid/powder | |

| Melting Point | 92-93 °C (for L-enantiomer) | |

| Boiling Point | 594.3 ± 50.0 °C (Predicted) | |

| Density | 1.268 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in methanol and dimethyl sulfoxide (DMSO). Slightly soluble in water. | |

| Optical Rotation | No specific data found for the D-enantiomer. For the L-enantiomer: [α]²⁰/D = -23 ± 2° (c=1 in methanol) | |

| CAS Number | 65706-99-2 | |

| PubChem CID | 7018162 |

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and analysis of this compound. These are intended as a guide and may require optimization for specific laboratory conditions and desired product purity.

Synthesis of this compound

A common method for the synthesis of amino acid benzyl esters involves the reaction of the N-protected amino acid with benzyl alcohol in the presence of an acid catalyst, often with azeotropic removal of water.

Materials:

-

Z-D-glutamic acid

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Cyclohexane

-

Ethyl acetate

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add Z-D-glutamic acid, a molar excess of benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Add cyclohexane as the azeotroping solvent.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the cyclohexane by rotary evaporation.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.

Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The purity of this compound can be assessed by RP-HPLC. The following is a general method that can be adapted and optimized.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be 20-80% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Procedure:

-

Prepare a stock solution of this compound in the mobile phase or a suitable solvent like acetonitrile.

-

Perform serial dilutions to create a calibration curve.

-

Inject the sample and standards onto the HPLC system.

-

The purity is determined by the area percentage of the main peak corresponding to this compound.

Biological Context and Applications

This compound is primarily utilized as a versatile building block in the synthesis of peptides for various research and drug development purposes. As a derivative of D-glutamic acid, it can be incorporated into peptide sequences to introduce specific stereochemistry, which can influence the peptide's conformation and biological activity.

While glutamic acid itself is a major excitatory neurotransmitter that interacts with a variety of receptors in the central nervous system, there is limited information on the direct biological activity or interaction of this compound with specific signaling pathways. Its primary role in a biological context is as a precursor in the synthesis of more complex molecules that may have therapeutic applications, particularly in the fields of neuroprotective agents and other pharmaceuticals targeting neurological disorders.

Visualizations

General Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to Z-D-Glu-OBzl Protecting Groups for Researchers and Drug Development Professionals

Introduction: In the intricate field of peptide synthesis and drug development, the precise control of reactive functional groups is paramount. Protecting groups are the temporary shields that enable chemists to direct reactions with high specificity, preventing unwanted side reactions and ensuring the desired molecular architecture. This technical guide focuses on the Z-D-Glu-OBzl protecting group strategy for D-glutamic acid, a non-proteinogenic amino acid increasingly utilized in the design of novel therapeutics. This document provides a comprehensive overview of the synthesis, application, and deprotection of this compound, supported by quantitative data, detailed experimental protocols, and comparative analysis of protecting group strategies.

Core Concepts: The this compound Strategy

This compound refers to a D-glutamic acid derivative where the α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the α-carboxyl group is protected as a benzyl ester (OBzl). The γ-carboxyl group remains free for subsequent reactions, such as peptide bond formation. This strategy is particularly prevalent in solution-phase peptide synthesis.

Chemical Structure:

-

IUPAC Name: (4R)-5-oxo-5-(phenylmethoxy)-4-[(phenylmethoxy)carbonylamino]pentanoic acid[1]

-

Molecular Formula: C₂₀H₂₁NO₆[1]

Data Presentation: Physicochemical and Reaction Data

The following tables summarize key quantitative data for this compound and related reactions.

| Property | Value | Reference(s) |

| Molecular Weight | 371.39 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Sparingly soluble in water | |

| Deprotection Yield (H₂/Pd-C) | Up to 98% (for similar Cbz-protected compounds) |

Experimental Protocols

Synthesis of N-Cbz-D-glutamic acid α-benzyl ester (this compound)

This protocol is based on general methods for the synthesis of Z-protected amino acid benzyl esters.

Materials:

-

N-Cbz-D-glutamic acid

-

Benzyl alcohol

-

Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

2N HCl solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Cbz-D-glutamic acid (1 equivalent) and benzyl alcohol (1.1 equivalents) in anhydrous DCM or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC or EDC (1.1 equivalents) to the solution with stirring.

-

Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC was used).

-

Dilute the filtrate with ethyl acetate and wash successively with saturated sodium bicarbonate solution, 2N HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure N-Cbz-D-glutamic acid α-benzyl ester.

Deprotection of this compound via Catalytic Hydrogenolysis

This method simultaneously removes both the Z and OBzl protecting groups.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C) catalyst

-

Ethanol (EtOH) or Ethyl acetate (EtOAc)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

Dissolve this compound (1 equivalent) in a suitable solvent such as a 1:1 mixture of EtOH/EtOAc (at a concentration of approximately 0.1 M).

-

Carefully add 10% Pd/C catalyst (typically 10% by weight of the substrate).

-

Stir the resulting mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) for 12-72 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

Combine the filtrate and washes and evaporate the solvent under reduced pressure to yield the deprotected D-glutamic acid.

Expected Yield: Hydrogenolysis of Cbz and benzyl ester groups is generally a high-yielding reaction, with reported yields for similar deprotections reaching up to 98%.

Deprotection of this compound via Acidolysis (HBr/HOAc)

This method also cleaves both protecting groups, though it is harsher than hydrogenolysis.

Materials:

-

This compound

-

33% Hydrogen bromide in acetic acid (HBr/HOAc)

-

Diethyl ether

Procedure:

-

Dissolve this compound in a minimal amount of glacial acetic acid.

-

Add a solution of 33% HBr in acetic acid.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

-

Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.

-

Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield D-glutamic acid hydrobromide.

Note: This method is effective but can be corrosive and may not be suitable for substrates with other acid-sensitive functional groups.

Mandatory Visualizations

Caption: Synthesis of this compound from D-Glutamic Acid.

Caption: Workflow for using this compound in peptide synthesis.

Caption: Deprotection pathways for this compound.

Comparative Analysis of Protecting Group Strategies for Glutamic Acid

The choice of a protecting group strategy is critical in peptide synthesis and is often dictated by the specific requirements of the target peptide and the synthetic methodology (solution-phase vs. solid-phase).

| Strategy | Nα-Protection | Side-Chain Protection | Deprotection Conditions | Advantages | Disadvantages |

| Z/OBzl | Z (Benzyloxycarbonyl) | OBzl (Benzyl ester) | Catalytic hydrogenolysis or strong acid (HBr/HOAc) | Well-established for solution-phase synthesis; crystalline derivatives aid in purification. | Harsher deprotection conditions (strong acid or catalyst); not ideal for solid-phase peptide synthesis (SPPS) due to catalyst poisoning or harsh acid cleavage. |

| Boc/Bzl | Boc (tert-Butoxycarbonyl) | Bzl (Benzyl ester) | Nα: TFA; Side-chain & cleavage: HF | Robust for long or difficult sequences in SPPS. | Requires strong, hazardous acid (HF) for final cleavage; specialized equipment needed. |

| Fmoc/tBu | Fmoc (9-Fluorenylmethyloxycarbonyl) | tBu (tert-Butyl ester) | Nα: Mild base (e.g., piperidine); Side-chain & cleavage: TFA | Milder deprotection conditions; orthogonal strategy allows for selective deprotection; suitable for a wide range of sensitive peptides. | Fmoc group is base-labile, which can be a limitation for certain reactions; potential for side reactions like diketopiperazine formation. |

For glutamic acid, the Fmoc/tBu strategy is generally preferred in modern solid-phase peptide synthesis due to its milder conditions and orthogonality. However, the Z/OBzl and Boc/Bzl strategies remain valuable, particularly in solution-phase synthesis and for specific applications where their unique properties are advantageous. For instance, the Boc/Bzl approach may offer higher average yields and purity in routine, high-throughput synthesis.

Conclusion

The this compound protecting group strategy provides a robust and well-established method for the incorporation of D-glutamic acid in peptide synthesis, particularly in solution-phase methodologies. Understanding the synthesis, deprotection protocols, and comparative advantages of this strategy is crucial for researchers and drug development professionals. While modern SPPS often favors the milder conditions of the Fmoc/tBu approach, the Z/OBzl strategy remains a valuable tool in the synthetic chemist's arsenal, offering distinct benefits in specific contexts. Careful consideration of the target molecule's properties and the desired synthetic route will ultimately guide the optimal choice of protecting group strategy.

References

The Strategic Imperative of Benzyl Ester Protection in Glutamic Acid Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and the development of complex organic molecules, the selective masking and unmasking of reactive functional groups is paramount. For trifunctional amino acids like glutamic acid, with its α-amino, α-carboxyl, and γ-carboxyl groups, a robust protection strategy is not just advantageous, it is essential for achieving desired outcomes. This technical guide delves into the core function of benzyl ester protection for the carboxylic acid moieties of glutamic acid, providing a comprehensive overview of its application, underlying chemical principles, and practical methodologies.

The Core Function: Preventing Undesired Reactivity

The primary function of protecting the carboxyl groups of glutamic acid as benzyl esters is to prevent them from engaging in unwanted side reactions during chemical synthesis, particularly in the context of peptide bond formation.[1] Unprotected carboxylic acid groups can interfere with coupling reactions, leading to a mixture of products and significantly reducing the yield of the desired peptide.[1] By converting the carboxylic acid to a less reactive ester, chemists can direct the reaction to the intended site, typically the α-amino group.

Benzyl esters are a popular choice due to their relative stability under various reaction conditions and the availability of reliable methods for their removal.[2] They play a crucial role in orthogonal and quasi-orthogonal protection strategies, where multiple protecting groups are used and must be removed selectively without affecting others.[3][4] For instance, in Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis (SPPS), benzyl esters are commonly used for side-chain protection of acidic residues like glutamic acid. The Boc group on the N-terminus is removed with acid, while the benzyl ester on the side chain is stable to these conditions and is typically cleaved at a later stage by hydrogenolysis.

Chemical Pathways and Experimental Workflows

The strategic use of benzyl ester protection in glutamic acid chemistry follows a logical workflow of protection, utilization in a synthetic route (e.g., peptide coupling), and subsequent deprotection.

The chemical transformations involved in the protection and deprotection steps are well-established.

References

Z-D-Glu-OBzl: A Versatile Building Block for the Synthesis of Bioactive Peptides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-Glu-OBzl, or N-Benzyloxycarbonyl-D-glutamic acid α-benzyl ester, is a pivotal building block in the synthesis of a wide array of bioactive peptides and peptidomimetics. Its unique structural features, including the presence of two orthogonal protecting groups—the benzyloxycarbonyl (Z) group on the amine and the benzyl (OBzl) ester on the α-carboxyl group—allow for selective chemical manipulations, making it an invaluable tool in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role in the development of neuroprotective agents and other therapeutic peptides.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis. These properties influence its reactivity, solubility, and handling.

| Property | Value | Source |

| Molecular Formula | C20H21NO6 | --INVALID-LINK--[1] |

| Molecular Weight | 371.38 g/mol | --INVALID-LINK--[1] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and ethyl acetate (EtOAc). | |

| Melting Point | 95-99 °C | |

| Chirality | D-configuration |

Role in Bioactive Peptide Synthesis

This compound serves as a crucial starting material for the synthesis of peptides with therapeutic potential, particularly those targeting the central nervous system. The D-configuration of the glutamic acid residue can confer resistance to enzymatic degradation, thereby enhancing the in vivo stability and bioavailability of the resulting peptide.

Neuroprotective Peptides and Glutamate Receptor Modulation

Derivatives of this compound are instrumental in the development of ligands for glutamate receptors, which are key targets for the treatment of neurological disorders.[2] These include antagonists for the N-methyl-D-aspartate (NMDA) receptor and modulators for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Overactivation of glutamate receptors is implicated in excitotoxicity, a primary mechanism of neuronal damage in conditions like stroke and neurodegenerative diseases.

One of the most promising applications of this compound is in the synthesis of inhibitors for Glutamate Carboxypeptidase II (GCPII), also known as prostate-specific membrane antigen (PSMA). GCPII is a metalloenzyme that cleaves N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. By inhibiting GCPII, the concentration of glutamate in the synapse is reduced, while the concentration of NAAG is increased. NAAG is an agonist for the metabotropic glutamate receptor 3 (mGluR3), which has neuroprotective effects.

Signaling Pathway of GCPII Inhibition

The inhibition of GCPII by peptides derived from this compound initiates a signaling cascade that ultimately leads to neuroprotection.

Caption: GCPII Inhibition Pathway for Neuroprotection.

Quantitative Data on Bioactive Peptides

Table 1: In Vitro Inhibitory Activity of Selected GCPII Inhibitors

| Compound | IC50 (nM) | Assay Conditions | Reference |

| ZJ-43 | 0.50 ± 0.05 | Purified human recombinant GCPII, N-acetyl-L-aspartyl-[3H]-L-glutamate substrate | [3] |

| Compound 4 | 16 ± 1 | Purified human recombinant GCPII, N-acetyl-L-aspartyl-[3H]-L-glutamate substrate | [3] |

| Compound 5 | 6.4 ± 0.6 | Purified human recombinant GCPII, N-acetyl-L-aspartyl-[3H]-L-glutamate substrate | |

| Compound 7 | 0.80 ± 0.07 | Purified human recombinant GCPII, N-acetyl-L-aspartyl-[3H]-L-glutamate substrate | |

| Compound 8 | 8.2 ± 0.7 | Purified human recombinant GCPII, N-acetyl-L-aspartyl-[3H]-L-glutamate substrate | |

| 2-(3-mercaptopropyl)pentanedioic acid | 90 | Purified GCP II | |

| 2-(hydroxycarbamoylmethyl)pentanedioic acid | 220 | Purified GCP II |

Experimental Protocols

Solution-Phase Synthesis of a Dipeptide using this compound

This protocol describes the synthesis of Z-D-Gln(But)-OBzl, a protected dipeptide derivative, using this compound as the starting material.

Materials:

-

This compound

-

1-Hydroxybenzotriazole (HOBt)

-

tert-Butylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Tetrahydrofuran (THF), absolute

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

2N HCl solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 9.9 g of this compound and 3.6 g of HOBt in 50 ml of absolute THF.

-

Add 1.96 g of tert-butylamine to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Add 5.86 g of DCC to the cooled mixture.

-

Stir the reaction mixture for 2 hours at 0°C, and then let it stir overnight at room temperature.

-

Filter off the precipitated dicyclohexylurea (DCU) by suction filtration.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate.

-

Wash the ethyl acetate solution successively with a saturated solution of sodium bicarbonate, 2N HCl, a saturated solution of sodium bicarbonate, and water.

-

Dry the organic layer over anhydrous sodium sulfate and then concentrate it to yield the product as an oil.

Yield: 4.6 g

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical workflow for solid-phase peptide synthesis, a common method for assembling peptides.

Caption: General Workflow for Solid-Phase Peptide Synthesis.

Deprotection of Z and OBzl Groups by Catalytic Transfer Hydrogenation

The Z (benzyloxycarbonyl) and OBzl (benzyl ester) protecting groups are commonly removed simultaneously by catalytic hydrogenation. Catalytic transfer hydrogenation offers a milder and often faster alternative to traditional hydrogenation using hydrogen gas.

Materials:

-

Protected peptide containing Z and/or OBzl groups

-

Palladium on carbon (10% Pd/C) or freshly prepared palladium black

-

Hydrogen donor (e.g., formic acid, ammonium formate, cyclohexene)

-

Solvent (e.g., methanol, ethanol)

General Procedure (using Formic Acid):

-

Dissolve the protected peptide in a solution of formic acid in methanol (e.g., 4.4% formic acid in methanol).

-

Add the palladium catalyst (typically 10-50% by weight of the peptide) to the solution under an inert atmosphere (e.g., nitrogen).

-

Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the solvent.

-

Combine the filtrate and washes and remove the solvent under reduced pressure to obtain the deprotected peptide.

Conclusion

This compound is a cornerstone building block for the synthesis of bioactive peptides, offering a versatile platform for introducing D-glutamic acid residues with orthogonal protection. Its application in the development of neuroprotective agents, particularly through the inhibition of GCPII and modulation of glutamate receptor signaling, highlights its significance in modern drug discovery. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors to create novel and potent therapeutic peptides. Further exploration into the synthesis of diverse peptide libraries based on this scaffold holds considerable promise for identifying new lead compounds for a range of diseases.

References

- 1. Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and computational basis for potent inhibition of glutamate carboxypeptidase II by carbamate-based inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Z-D-Glu-OBzl: Synonyms, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of N-α-Benzyloxycarbonyl-D-glutamic acid α-benzyl ester, commonly known as Z-D-Glu-OBzl. This document consolidates critical information on its nomenclature, chemical and physical properties, and its significant applications in peptide synthesis and neuroscience research. Detailed experimental protocols and a summary of its known biological interactions are presented to support its use in laboratory and drug development settings.

Nomenclature and Identification

This compound is a protected amino acid derivative widely used in chemical synthesis. Its systematic and alternative names, along with key identifiers, are crucial for accurate sourcing and documentation in research.

A comprehensive list of synonyms and alternative names for this compound includes:

-

Cbthis compound[1]

-

N-Cbz-D-glutamic acid alpha-benzyl ester[1]

-

(4R)-5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pentanoic acid[1]

-

alpha-Benzyl N-(benzyloxycarbonyl)-D-glutamate[1]

-

N-[(Phenylmethoxy)carbonyl]-D-glutamic Acid 1-(Phenylmethyl) Ester[1]

-

(R)-5-(Benzyloxy)-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid

-

1-Benzyl N-Carbobenzoxy-D-glutamate

-

Z-D-Glu-OBn

-

Cbz-D-Glu-OCH2Ph

-

Cbz-D-Glu(OH)-OBzl

The compound is uniquely identified by the following registry numbers:

-

CAS Number: 65706-99-2

-

PubChem CID: 7018162

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, providing essential information for experimental design and execution.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₁NO₆ | |

| Molecular Weight | 371.38 g/mol | |

| Appearance | White to off-white powder | Chem-Impex |

| Melting Point | 95-105 °C | Chem-Impex |

| Optical Rotation | [α]²⁰/D = +23 ± 2º (c=1 in MeOH) | Chem-Impex |

| Purity | ≥98% (HPLC) | Chem-Impex |

| Solubility | Soluble in DMSO (≥ 200 mg/mL) | MedchemExpress |

Applications in Scientific Research

This compound is a versatile building block, primarily utilized in the fields of peptide chemistry and neuroscience.

Peptide Synthesis

The presence of the benzyloxycarbonyl (Z) protecting group on the amine and the benzyl (Bzl) ester on the alpha-carboxyl group makes this compound a valuable reagent in both solid-phase and solution-phase peptide synthesis. These protecting groups prevent unwanted side reactions during peptide bond formation.

This compound is employed as a key building block in the synthesis of peptides, which are crucial in drug development and various biochemical studies. It also serves as a highly effective acyl donor in enzymatic peptide synthesis. Furthermore, it is used as a starting material (educt) for the γ-modification of glutamic acid to obtain acid-labile γ-carboxyl protecting groups like 1- and 2-adamantyl esters.

Neuroscience Research

Given that it is a derivative of glutamic acid, a primary excitatory neurotransmitter in the central nervous system, this compound and related compounds are utilized in neuroscience research. Studies in this area focus on understanding neurotransmitter pathways and the role of glutamate in brain function. The compound is also explored for its potential in creating new medications, particularly those targeting neurological disorders. Its structural similarity to natural amino acids, combined with enhanced properties, makes it a candidate for the design of novel therapeutic agents.

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in research. Below are representative protocols for its use in peptide synthesis.

Solution-Phase Peptide Coupling

This protocol outlines a standard procedure for forming a dipeptide using this compound in solution.

Materials:

-

This compound

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe.HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or N-methylmorpholine (NMM)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

10% aqueous potassium bisulfate (KHSO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Neutralization of Amino Acid Ester: Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add TEA (1.0 equivalent) dropwise and stir for 15 minutes.

-

Activation of this compound: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.0 equivalent) in anhydrous DCM.

-

Coupling Reaction: Add the neutralized amino acid ester solution to the this compound solution. To this mixture, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate successively with 10% aqueous KHSO₄, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter and evaporate the solvent under reduced pressure to yield the crude protected dipeptide.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Solid-Phase Peptide Synthesis (Boc Chemistry)

While a direct protocol for this compound in modern Fmoc-SPPS is less common due to the lability of the Z-group to the piperidine used for Fmoc removal, related compounds with Boc protection are standard. The following is an adapted protocol for incorporating a glutamic acid derivative with a benzyl ester side-chain protection, as is the case with Z-D-Glu(OBzl)-OH, in Boc-SPPS.

Workflow for Boc-SPPS:

Caption: General workflow for Boc solid-phase peptide synthesis.

Signaling Pathways and Biological Interactions

The role of this compound in specific signaling pathways is an area of ongoing investigation. As a derivative of D-glutamic acid, its potential interactions are primarily inferred from the known functions of glutamate receptors in the central nervous system.

Glutamate is the principal excitatory neurotransmitter and its receptors are categorized into ionotropic (iGluRs) and metabotropic (mGluRs) receptors. Group I mGluRs, in particular, are involved in hippocampal long-term depression (LTD) and are regulated by interactions with PDZ domain-containing proteins. While direct evidence of this compound modulating these pathways is not yet established, its use in developing neuroprotective agents suggests a potential to influence glutamate-mediated neurotransmission and synaptic plasticity.

Logical Relationship of Glutamate Receptor Signaling:

Caption: Simplified overview of glutamate receptor signaling pathways.

Further research is required to elucidate the precise mechanisms by which this compound or peptides derived from it may interact with these or other signaling cascades to exert neuroprotective or other biological effects.

References

Navigating the Chemical Landscape of Z-D-Glu-OBzl: A Technical Guide to Solubility and Stability

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of protected amino acids is paramount for successful peptide synthesis and the formulation of novel therapeutics. This in-depth technical guide focuses on Z-D-Glu-OBzl (N-benzyloxycarbonyl-D-glutamic acid α-benzyl ester), a key building block in peptide chemistry. We delve into its solubility characteristics across various solvents and its stability under different conditions, providing a comprehensive resource for its effective handling and application.

Executive Summary

This compound is a protected amino acid derivative widely utilized in the synthesis of peptides. Its solubility and stability are critical parameters that influence reaction conditions, purification strategies, and storage protocols. This guide provides a summary of available data on its solubility in common organic solvents and discusses its stability profile with respect to pH, temperature, and light. Detailed experimental protocols for determining these properties are also presented to aid researchers in generating data specific to their laboratory conditions.

Solubility Profile of this compound

Table 1: Solubility of this compound in Various Solvents

| Solvent | Formula | Type | Reported Solubility | Citation |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 100 mg/mL (requires sonication) | [1][2] |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble | [3] |

Note: The solubility of protected amino acids can be highly dependent on the specific batch, purity, and the presence of any residual moisture. It is always recommended to perform solubility tests on a small scale before proceeding with larger quantities.

The general solubility trend for protected amino acids like this compound suggests that they are more soluble in polar aprotic solvents like DMSO and DMF, which can solvate the peptide backbone and the protecting groups. Solubility in protic solvents like alcohols may be more limited, and the compound is expected to be poorly soluble in non-polar solvents.

Experimental Protocol for Determining Solubility

A standard method for determining the solubility of a compound like this compound involves the following steps:

-

Preparation of Saturated Solution:

-

Accurately weigh a small amount of this compound (e.g., 10 mg) into a vial.

-

Add a known volume of the test solvent (e.g., 1 mL).

-

Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. The use of a shaker or magnetic stirrer is recommended.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant without disturbing the solid.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., mg/mL or g/100 mL) based on the measured concentration and the dilution factor.

-

References

molecular weight and formula of Cbz-D-Glu-OBzl

This technical guide provides comprehensive information on the chemical properties and applications of N-α-Carbobenzyloxy-D-glutamic acid α-benzyl ester (Cbz-D-Glu-OBzl), a key building block in synthetic peptide chemistry. This document is intended for researchers, scientists, and professionals involved in drug development and peptide synthesis.

Physicochemical Properties

Cbthis compound, also known as this compound, is a derivative of D-glutamic acid with both the amino group and the alpha-carboxyl group protected by a benzyl-based group. These protecting groups are crucial for the stepwise and controlled synthesis of peptides.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₁NO₆ | [1] |

| Molecular Weight | 371.4 g/mol | [1] |

| IUPAC Name | (4R)-5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pentanoic acid | [1] |

| CAS Number | 65706-99-2 | [2] |

| Appearance | White solid | [2] |

| Primary Application | Reagent in peptide synthesis |

Experimental Protocols

Cbthis compound is primarily utilized in peptide synthesis, often within a Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in solid-phase peptide synthesis (SPPS). Below is a generalized experimental protocol for the incorporation of a protected amino acid like Cbthis compound in an SPPS workflow.

Objective: To incorporate a Cbz-protected amino acid into a growing peptide chain on a solid support resin. While the provided compound is Cbz-protected, the following protocol illustrates the widely used Boc/Bzl strategy, which is conceptually similar in its use of acid-labile protecting groups.

Materials:

-

Appropriate solid-phase resin (e.g., Merrifield or PAM resin for peptide acids)

-

Boc-protected amino acids (including the subsequent amino acid to be coupled)

-

Cbthis compound (or an analogous Boc-protected amino acid for this workflow)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., DCC, EDC, HATU)

-

N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

-

Washing solvents (e.g., DCM, isopropanol)

Methodology:

-

Resin Preparation and Swelling:

-

The peptide synthesis resin is placed in a reaction vessel.

-

DCM is added to swell the resin, preparing it for the synthesis steps. This is typically done for 15-30 minutes.

-

-

Boc Deprotection:

-

To deprotect the N-terminal Boc group of the resin-bound amino acid, a solution of 25-50% TFA in DCM is added.

-

The mixture is agitated for approximately 20-30 minutes to ensure complete removal of the Boc group.

-

The resin is then filtered and washed thoroughly with DCM to remove residual TFA and the cleaved protecting group.

-

-

Neutralization:

-

Following deprotection, the N-terminal amine is protonated (as a TFA salt) and must be neutralized to its free amine form for the subsequent coupling reaction.

-

The resin is treated with a 5-10% solution of DIEA in DCM or NMP for 5-10 minutes.

-

The resin is then washed with DCM or NMP to remove excess base.

-

-

Amino Acid Coupling:

-

In a separate vessel, the incoming amino acid (e.g., Cbthis compound) is pre-activated. This involves dissolving the amino acid (3-4 equivalents relative to the resin substitution) and a coupling reagent like HATU (3-4 equivalents) in NMP or DMF.

-

DIEA (6-8 equivalents) is added to the activation mixture, which is allowed to react for 2-5 minutes.

-

The pre-activated amino acid solution is then added to the neutralized peptide-resin.

-

The reaction is agitated for 2-4 hours. The progress can be monitored using a qualitative method like the bromophenol blue test, as the Kaiser test is not effective for N-methylated amines.

-

-

Washing:

-

After the coupling reaction is complete, the resin is filtered and washed thoroughly with NMP or DMF, followed by DCM, to remove any unreacted reagents and byproducts.

-

This cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

Logical Workflow Visualization

The following diagram illustrates the general cycle of solid-phase peptide synthesis using an acid-labile N-terminal protecting group strategy, such as Boc/Bzl.

Caption: General workflow for a single cycle in Boc/Bzl solid-phase peptide synthesis (SPPS).

References

The Versatility of Z-D-Glu-OBzl in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Z-D-Glu-OBzl, a protected form of the non-proteinogenic D-glutamic acid, serves as a critical building block in the synthesis of complex peptides and other pharmacologically active molecules. Its unique stereochemistry and the presence of two distinct protecting groups, the benzyloxycarbonyl (Z) group on the amine and the benzyl ester (OBzl) on one of the carboxylic acids, offer chemists precise control over subsequent synthetic transformations. This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry, with a focus on its role in the development of neuroprotective agents. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and use, and visualizations of relevant biological pathways.

Physicochemical Properties of this compound Isomers

This compound can exist as two distinct isomers depending on which carboxylic acid is esterified. The properties of both the α- and γ-benzyl esters are summarized below, highlighting their suitability for various synthetic strategies.

| Property | Z-D-Glu(α-OBzl)-OH | Z-D-Glu(γ-OBzl)-OH |

| Synonyms | N-Cbz-D-glutamic acid α-benzyl ester | Z-D-glutamic acid 5-benzyl ester, Z-D-Glu(OBzl)-OH |

| CAS Number | 65706-99-2 | 59486-73-6 |

| Molecular Formula | C₂₀H₂₁NO₆ | C₂₀H₂₁NO₆ |

| Molecular Weight | 371.38 g/mol | 371.38 g/mol |

| Appearance | White to off-white powder | White solid |

| Purity | ≥ 98% (HPLC) | ≥ 99% (HPLC) |

| Optical Rotation | [α]²⁰/D = +23 ± 2° (c=1 in MeOH) | [α]²⁰/D = +7 to +11° (c=2.5 in Ethanol) |

| Storage Conditions | 0-8 °C | 0-8 °C |

Core Applications in Medicinal Chemistry

This compound is a versatile reagent with several key applications in medicinal chemistry, primarily centered around peptide synthesis.

-

Peptide Synthesis: The D-configuration of the glutamic acid residue, when incorporated into peptides, can significantly enhance their resistance to enzymatic degradation by proteases within the body. This leads to an extended plasma half-life and improved pharmacokinetic profiles of peptide-based drugs. The Z and OBzl protecting groups are orthogonal to many other protecting groups used in peptide synthesis, allowing for selective deprotection and modification.[1]

-

Neuroprotective Agents: D-glutamic acid derivatives are of particular interest in the development of neuroprotective agents. Aberrant glutamate signaling is implicated in the pathophysiology of numerous neurodegenerative diseases. Peptides and small molecules containing D-glutamic acid can act as antagonists or modulators of glutamate receptors, thereby mitigating excitotoxicity and neuronal damage.[1]

-

Bioconjugation: The free carboxylic acid group of this compound provides a convenient handle for conjugation to other molecules, such as fluorescent dyes, imaging agents, or drug delivery vehicles. This allows for the targeted delivery of therapeutics or the tracking of molecules in biological systems.

Experimental Protocols

Synthesis of Z-D-Glutamic Acid γ-Benzyl Ester

This protocol describes a method for the synthesis of Z-D-Glu(γ-OBzl)-OH, a common starting material for many applications.

Materials:

-

D-Glutamic acid

-

Benzyl alcohol

-

60% Sulfuric acid

-

Sodium bicarbonate

-

Ice

-

Carbon dioxide-free water

-

Acetone

-

Ether

-

Tetrahydrofuran (THF)

Procedure:

-

Combine 1416 g of D-glutamic acid, 1560 g of 60% sulfuric acid, and 1152 g of benzyl alcohol in a 12-liter round-bottom flask equipped with a distillation head.

-

Heat the mixture to 70°C and stir for 45 minutes.

-

Cool the solution and apply a vacuum of approximately 100 mm Hg.

-

Reheat the mixture to 70°C and distill off the water for about 4.5 hours.

-

Allow the reaction mixture to stand overnight, during which it will become viscous.

-

Slowly add the viscous mixture to a stirred solution of 1613 g of sodium bicarbonate and 1.2 kg of ice in 12 liters of water.

-

Collect the resulting precipitate by filtration and wash it with approximately 8 liters of carbon dioxide-free water, followed by 8 liters of acetone.

-

Air-dry the precipitate, then triturate with 2 liters of ether and dry to yield the crude product.

-

Recrystallize the crude product from 12.5 liters of hot water. Filter the hot solution through a plug of glass wool.

-

Cool the filtrate and allow it to refrigerate overnight.

-

Collect the recrystallized product, wash with 2 liters of cold water, then 2 liters of THF.

-

Air-dry the final product overnight and then dry in vacuo at room temperature for three hours to obtain pure γ-benzyl D-glutamate.

Solid-Phase Peptide Synthesis (SPPS) using Boc-D-Glu(OBzl)-OH

This protocol outlines a general procedure for the incorporation of a D-glutamic acid residue into a peptide chain on a solid support using Boc (tert-butyloxycarbonyl) chemistry. This method can be adapted for Z-D-Glu(OBzl)-OH by substituting the Boc protecting group with the Z group and adjusting deprotection steps accordingly.

Materials:

-

Merrifield or PAM resin

-

Boc-protected amino acids

-

Boc-D-Glu(OBzl)-OH

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

1-Hydroxybenzotriazole (HOBt)

-

Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (e.g., HBTU, HATU)

-

Acetic anhydride

-

Pyridine

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Scavenger cocktail (e.g., p-cresol, thioanisole)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DCM in a reaction vessel for 30 minutes.

-

Boc Deprotection:

-

Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash).

-

Drain and add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

-

Filter and wash the resin thoroughly with DCM.

-

-

Neutralization:

-

Wash the resin with isopropanol and then with DCM.

-

Treat the resin with a 5-10% solution of DIEA in DCM or NMP for 5-10 minutes.

-

Filter and wash the resin thoroughly with DCM or NMP to remove excess base.

-

-

Amino Acid Coupling (for Boc-D-Glu(OBzl)-OH):

-

Pre-activation: In a separate vessel, dissolve Boc-D-Glu(OBzl)-OH (3-4 equivalents) and a coupling agent such as HATU (3-4 equivalents) in NMP or DMF. Add DIEA (6-8 equivalents) and allow the mixture to react for 2-5 minutes.

-

Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin and agitate for 2-4 hours.

-

-

Monitoring the Coupling: Use a qualitative test (e.g., Kaiser test for primary amines, or Isatin test for secondary amines if N-methylated analogs are used) to monitor the completion of the coupling reaction. If the reaction is incomplete, the coupling step can be repeated.

-

Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion peptide sequences, treat the resin with a solution of acetic anhydride and pyridine in DCM.

-

Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.

-

Final Deprotection and Cleavage:

-

After the final amino acid has been coupled, perform a final Boc deprotection (step 2).

-

Dry the peptide-resin under vacuum.

-

Treat the resin with a strong acid such as anhydrous HF or TFMSA in the presence of a scavenger cocktail to cleave the peptide from the resin and remove the side-chain protecting groups (including the benzyl ester of the glutamic acid residue).

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide from the cleavage mixture using cold diethyl ether.

-

Wash the peptide precipitate with cold ether to remove scavengers.

-

Dissolve the crude peptide in a suitable aqueous buffer and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide.

-

Signaling Pathways in Neuroprotection

The neuroprotective effects of compounds derived from this compound often involve the modulation of key signaling pathways implicated in neuronal survival and death. Two such critical pathways are the glutamate receptor signaling pathway and the caspase-mediated apoptosis pathway.

Glutamate Receptor Signaling Pathway

Glutamate is the primary excitatory neurotransmitter in the central nervous system. Its signaling is mediated by ionotropic (iGluRs) and metabotropic (mGluRs) receptors. Overactivation of these receptors, particularly NMDA-type iGluRs, can lead to excessive calcium influx, resulting in excitotoxicity and neuronal cell death. D-glutamic acid-containing peptides can act as competitive antagonists at these receptors, preventing glutamate binding and subsequent downstream excitotoxic cascades.

Caption: Glutamate receptor signaling and antagonism by this compound derived peptides.

Caspase-Mediated Apoptosis Pathway

Apoptosis, or programmed cell death, is a crucial process for normal development and tissue homeostasis. However, its inappropriate activation contributes to neuronal loss in neurodegenerative diseases. The caspase family of proteases plays a central role in executing the apoptotic program. Neuroprotective strategies often aim to inhibit the activation of caspases. Peptides derived from this compound can be designed to interfere with this pathway, for instance, by inhibiting specific caspase enzymes.

Caption: Inhibition of the caspase-mediated apoptosis pathway by this compound derivatives.

Conclusion

This compound is an invaluable chiral building block in medicinal chemistry. Its application in the synthesis of peptides with enhanced stability and specific biological activities, particularly in the realm of neuroprotection, underscores its importance in modern drug discovery. The ability to precisely control its incorporation into complex molecules, coupled with the potential for bioconjugation, ensures that this compound will remain a key tool for researchers and scientists working to develop novel therapeutics for a range of diseases. The detailed protocols and pathway visualizations provided in this guide serve as a comprehensive resource for professionals in the field, facilitating the effective utilization of this versatile compound in their research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing D-Glutamic Acid with Benzyl Protection

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of non-canonical amino acids, such as D-isomers, into peptide sequences is a critical strategy for enhancing therapeutic properties like proteolytic stability and receptor affinity. This document provides a detailed protocol for the solid-phase synthesis of peptides containing a D-glutamic acid residue. Specifically, it focuses on a Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, which is well-suited for handling acid-labile side-chain protecting groups like the benzyl ester (OBzl) on the glutamic acid side chain.

In the Boc/Bzl strategy, the temporary Nα-Boc protecting group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while the more permanent benzyl-based side-chain protecting groups and the peptide-resin linker are cleaved simultaneously in the final step with a very strong acid, such as anhydrous hydrogen fluoride (HF).[1][2] The building block used for this purpose is Boc-D-Glu(OBzl)-OH . While the benzyloxycarbonyl (Z) group is also a benzyl-based protecting group, it is less commonly used for iterative Nα-protection in modern solid-phase synthesis; the Boc group is standard for this role in this strategic approach.[3]

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for a standard Boc-SPPS cycle for incorporating Boc-D-Glu(OBzl)-OH. These values are illustrative and may require optimization based on the specific peptide sequence, scale, and instrumentation.

| Parameter | Value | Notes |

| Resin Type | Merrifield or PAM Resin | Standard for Boc/Bzl peptide acid synthesis.[4] |

| Resin Substitution | 0.4 - 1.0 mmol/g | A common loading range for efficient synthesis. |

| Boc Deprotection Reagent | 25-50% TFA in DCM | A 20-30 minute treatment is typical for complete Boc removal.[4] |

| Neutralization Reagent | 5-10% DIEA in DCM or NMP | Performed for 5-10 minutes to neutralize the TFA salt. |

| Amino Acid Excess | 3-4 equivalents | Relative to resin loading capacity. |

| Coupling Reagent Excess | 3-4 equivalents | E.g., HBTU, HATU. |

| Activation/Coupling Time | 1 - 2 hours | Reaction completion can be monitored using the Kaiser test. |

| Final Cleavage Reagent | Anhydrous HF with scavengers | Typically performed at 0°C for 1-2 hours. |

| Crude Peptide Yield | 60 - 80% | Highly dependent on peptide length and sequence complexity. |

| Crude Peptide Purity | 50 - 70% (by HPLC) | Purification via RP-HPLC is almost always required. |

Experimental Protocols

This section details the manual solid-phase synthesis protocol for one cycle of incorporating Boc-D-Glu(OBzl)-OH into a growing peptide chain attached to a Merrifield resin.

Materials and Reagents

-

Peptide-resin (e.g., Merrifield resin with the N-terminal Boc-protected amino acid)

-

Boc-D-Glu(OBzl)-OH

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

1-Hydroxybenzotriazole (HOBt)

-

Methanol (MeOH)

-

Isopropanol (IPA)

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavengers (e.g., p-cresol, anisole)

-

Cold diethyl ether

Protocol for a Single Synthesis Cycle

The general process for SPPS involves the repeated cycling of deprotection, washing, and coupling steps.

1. Resin Preparation and Swelling

-

Place the peptide-resin in a suitable reaction vessel.

-

Add DCM (approx. 10 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.

-

Drain the DCM.

2. Nα-Boc Deprotection

-

Add a solution of 25-50% TFA in DCM to the swollen resin.

-

Agitate the mixture for 1-2 minutes, then drain.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

3. Neutralization

-

Wash the resin with IPA (2 times) followed by DCM (3 times).

-

Add a solution of 5-10% DIEA in DCM or NMP to the resin and agitate for 5-10 minutes.

-

Drain the neutralization solution.

-

Repeat the neutralization step once more.

-

Wash the resin thoroughly with DCM (3-5 times) to remove excess base.

4. Amino Acid Coupling (HBTU/HOBt Activation)

-

In a separate vessel, dissolve Boc-D-Glu(OBzl)-OH (3 eq.) and HOBt (3 eq.) in DMF.

-

Add HBTU (3 eq.) to the solution.

-

Add DIEA (6 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes.

-

Add the pre-activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Optional: Monitor the reaction progress using the Kaiser test. If the test is positive (indicating free amines), the coupling step can be repeated.

-

Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).

5. Final Cleavage and Deprotection (HF Cleavage) Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus and fume hood.

-

After the final coupling cycle and Nα-Boc deprotection, wash the peptide-resin thoroughly with DCM and methanol, then dry it under a high vacuum.

-

Transfer the dried peptide-resin to the HF cleavage apparatus.

-

Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% anisole) to the vessel. The choice of scavengers depends on the peptide sequence.

-

Stir the mixture at 0°C for 1-2 hours. This step cleaves the peptide from the resin and removes the side-chain benzyl protecting groups simultaneously.

-

Evaporate the HF under a stream of nitrogen.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Wash the peptide precipitate several times with cold diethyl ether to remove scavengers and organic byproducts.

-

Dissolve the crude peptide in a suitable aqueous buffer (e.g., dilute acetic acid) and lyophilize.

-

Purify the peptide using preparative reverse-phase HPLC.

Visualizations

SPPS Workflow Diagram

The following diagram illustrates the cyclical nature of the Boc/Bzl solid-phase peptide synthesis strategy.

Caption: Workflow for Boc-SPPS incorporating Boc-D-Glu(OBzl)-OH.

References

Application Notes and Protocols for Coupling Z-D-Glu-OBzl in Boc-SPPS

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of protected glutamic acid residues, such as Z-D-Glu-OBzl, is a common requirement in the synthesis of complex peptides using Boc-Solid Phase Peptide Synthesis (Boc-SPPS). The benzyloxycarbonyl (Z) group on the alpha-amino and the benzyl (Bzl) ester on the gamma-carboxyl group offer orthogonal protection that is compatible with the Boc/Bzl strategy. However, the successful coupling of this derivative requires careful selection of coupling reagents and optimized protocols to ensure high efficiency, minimize side reactions, and maintain the chiral integrity of the final peptide.

This document provides a comprehensive guide to the selection of appropriate coupling reagents for this compound, detailed experimental protocols, and a summary of expected outcomes.

Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for the efficient incorporation of this compound. The selection depends on factors such as the steric hindrance of the coupling partners, the desired reaction kinetics, and the potential for side reactions. Below is a comparison of commonly used coupling reagents in Boc-SPPS.

Data Summary: Performance of Coupling Reagents for this compound

The following table summarizes illustrative quantitative data for the coupling of this compound using different reagents. These values are representative and may vary depending on the specific peptide sequence, resin, and reaction conditions.

| Coupling Reagent | Activation Time | Coupling Time | Typical Coupling Efficiency (%) | Crude Peptide Purity (%) | Key Considerations |

| DIC/HOBt | ~10 min | 1-4 h | 95-98% | 70-80% | Cost-effective, low racemization risk, but slower reaction kinetics.[1] |

| HBTU/DIEA | 2-5 min | 30-60 min | >99% | 80-90% | Fast and efficient, but potential for guanidinylation of the N-terminus if used in excess.[2][3][4] |

| HATU/DIEA | 2-5 min | 20-45 min | >99% | >90% | Highly efficient, especially for sterically hindered couplings, with a lower risk of racemization compared to HBTU.[3] |

| PyBOP/DIEA | 2-5 min | 30-60 min | >98% | 85-95% | Effective for many standard and challenging couplings. |

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur when coupling this compound or during the overall Boc-SPPS process. Understanding and mitigating these is crucial for obtaining a high-purity final product.

-

Pyroglutamate Formation: An N-terminal glutamic acid residue can cyclize under acidic conditions (e.g., during Boc deprotection) to form pyroglutamate, resulting in a mass loss of 18 Da.

-

Mitigation: Ensure rapid and efficient coupling of the subsequent amino acid to minimize the exposure of the deprotected N-terminal amine of the glutamic acid residue.

-

-

Acylium Ion Formation: During the final strong acid cleavage (e.g., with HF), the protonated γ-carboxyl group can form a reactive acylium ion, which may lead to cyclization or reaction with scavengers.

-

Racemization: Although urethane-based protecting groups like Z and Boc generally suppress racemization, the choice of coupling reagent and base can influence the chiral purity.

-

Mitigation: The addition of HOBt or the use of reagents like HATU which contains a HOAt moiety can effectively suppress racemization.

-

-

Transesterification: The benzyl ester of the glutamic acid side chain can undergo transesterification if alcohols are used as washing solvents after the neutralization step.

Experimental Protocols

The following are detailed protocols for the coupling of this compound using common coupling reagents in a manual Boc-SPPS workflow.

General Boc-SPPS Cycle

This diagram outlines the fundamental steps in a single cycle of Boc-SPPS.

Caption: General workflow of a Boc-SPPS cycle.

Protocol 1: Coupling using DIC/HOBt

This protocol is a cost-effective method with a low risk of racemization.

-

Resin Preparation: Swell the peptide-resin (1 g) in dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL).

-

Agitate for 2 minutes, then drain.

-

Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin with DCM (3 x 10 mL), isopropanol (IPA) (2 x 10 mL), and N,N-dimethylformamide (DMF) (3 x 10 mL).

-

-

Neutralization:

-

Add a solution of 10% diisopropylethylamine (DIEA) in DMF (10 mL).

-

Agitate for 5 minutes, then drain. Repeat once.

-

Wash the resin with DMF (5 x 10 mL).

-

-

Coupling:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in a minimal amount of DMF.

-

Add the amino acid/HOBt solution to the resin.

-

Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.

-

Agitate the mixture at room temperature for 1-4 hours.

-

-

Monitoring and Washing:

-

Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

If the coupling is incomplete after 4 hours, a second coupling may be performed.

-

Once complete, wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

Protocol 2: Coupling using HBTU/DIEA

This protocol offers rapid and efficient coupling.

-

Resin Preparation and Boc Deprotection: Follow steps 1 and 2 from Protocol 1.

-

Neutralization: Follow step 3 from Protocol 1.

-

Coupling (In situ activation):

-

In a separate vessel, dissolve this compound (3 equivalents) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (3 equivalents) in DMF (5 mL/g of resin).

-

Add the solution to the resin.

-

Add DIEA (6 equivalents) to the reaction vessel.

-

Agitate the mixture at room temperature for 30-60 minutes.

-

-

Monitoring and Washing: Follow step 5 from Protocol 1.

Protocol 3: Coupling using HATU/DIEA

This protocol is highly recommended for potentially difficult or sterically hindered couplings.

-

Resin Preparation and Boc Deprotection: Follow steps 1 and 2 from Protocol 1.

-

Neutralization: Follow step 3 from Protocol 1.

-

Pre-activation and Coupling:

-

In a separate vessel, dissolve this compound (3 equivalents) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (2.9 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution and allow to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 20-45 minutes.

-

-

Monitoring and Washing: Follow step 5 from Protocol 1.

Logical Relationship of Coupling Reagent Activation

The following diagram illustrates the general activation pathway of the carboxylic acid of this compound by different classes of coupling reagents.

Caption: Activation pathways for this compound coupling.

Conclusion

The successful incorporation of this compound in Boc-SPPS is readily achievable with the appropriate choice of coupling reagent and adherence to optimized protocols. For routine synthesis, DIC/HOBt offers a reliable and cost-effective solution. For more challenging sequences or when rapid coupling is desired, uronium/aminium salt reagents such as HBTU and HATU are superior choices, with HATU providing the highest efficiency and safety profile against racemization. Careful monitoring of the coupling reaction and awareness of potential side reactions are essential for obtaining high-purity peptides.

References

Application Notes and Protocols for the Incorporation of Z-D-Glu-OBzl into Peptides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of N-α-benzyloxycarbonyl-D-glutamic acid α-benzyl ester (Z-D-Glu-OBzl) into peptide sequences. This document outlines standard procedures for both solid-phase and solution-phase peptide synthesis, including detailed experimental protocols, data presentation in tabular format, and visual workflows to ensure successful and efficient synthesis.

Introduction to this compound in Peptide Synthesis